

Application Note: Biological Activity Screening of 2-Carbamoylnicotinic Acid Derivatives

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Compound of Interest

Compound Name: 2-(benzylcarbamoyl)pyridine-3-carboxylic Acid

CAS No.: 100872-65-9

Cat. No.: B176764

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Abstract

The 2-carbamoylnicotinic acid scaffold (a 2,3-disubstituted pyridine core) represents a privileged structure in medicinal and agrochemical chemistry. Structurally analogous to the imidazolinone class of herbicides (e.g., Imazapyr) and various antimicrobial nicotinamides, these derivatives frequently exhibit potent inhibition of Acetohydroxyacid Synthase (AHAS/ALS) and broad-spectrum antimicrobial activity. This application note details a validated screening cascade, moving from cell-free enzyme kinetics to whole-organism phenotypic profiling, ensuring the identification of high-potency hits with favorable safety profiles.

Introduction & Structural Rationale

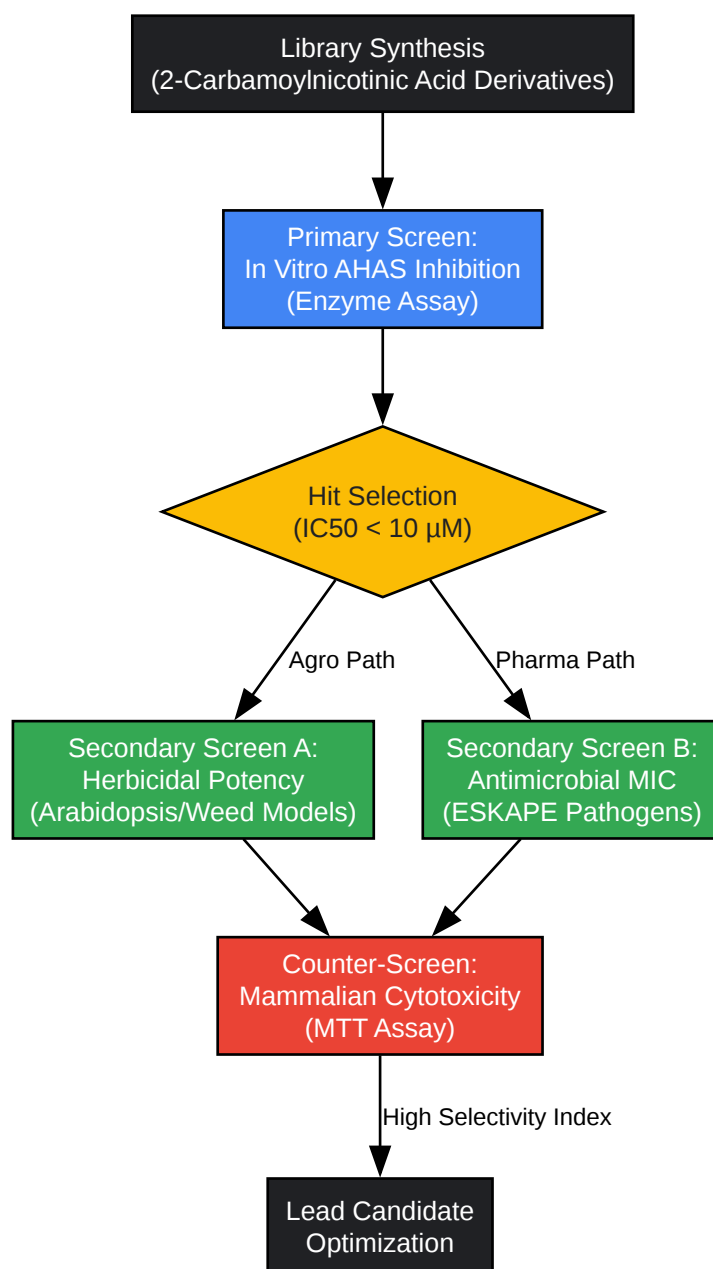
The biological significance of 2-carbamoylnicotinic acid derivatives stems from their ability to mimic the transition states of branched-chain amino acid (BCAA) biosynthesis. The 2-carbamoyl group often functions as a bioisostere for the heterocycles found in commercial herbicides, facilitating hydrogen bonding within the active site of AHAS (EC 2.2.1.6).

Key Pharmacological Targets:

- Herbicidal (Primary): Inhibition of AHAS, blocking the biosynthesis of Valine, Leucine, and Isoleucine.[1]
- Antimicrobial (Secondary): Disruption of bacterial respiratory pathways or cell wall synthesis (analogous to isoniazid/ethionamide mechanisms).
- Safety Profile: Counter-screening against mammalian cell lines to ensure selectivity (mammals lack the AHAS pathway).

Screening Workflow

The following cascade ensures resource efficiency by filtering non-active compounds early.



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Figure 1: Integrated screening cascade for 2-carbamoylnicotinic acid derivatives. Hits are triaged based on enzymatic potency before expensive whole-organism testing.

Protocol I: In Vitro AHAS Enzyme Inhibition Assay

Objective: To determine the IC₅₀ of derivatives against recombinant Acetohydroxyacid Synthase (AHAS). This is the "Gold Standard" assay for this chemical class.

Mechanism: AHAS catalyzes the condensation of two pyruvate molecules to form acetolactate. [1] In this assay, acetolactate is decarboxylated to acetoin, which is detected colorimetrically (Westerfeld method).

Reagents & Preparation[2][3][4][5][6][7][8][9][10][11]

- Assay Buffer: 50 mM Potassium Phosphate (pH 7.0), 100 mM Sodium Pyruvate, 10 mM MgCl₂, 1 mM Thiamine Pyrophosphate (TPP), 10 μM FAD.
- Enzyme: Recombinant Arabidopsis thaliana or E. coli AHAS (approx. 0.5 units/mL).
- Stop Solution: 6 N H₂SO₄.
- Detection Reagent A: 0.5% Creatine in water.
- Detection Reagent B: 5%
-Naphthol in 2.5 N NaOH (Freshly prepared).

Step-by-Step Methodology

- Compound Preparation: Dissolve derivatives in DMSO to 10 mM stock. Prepare serial dilutions (0.01 μM – 100 μM) in assay buffer (Final DMSO < 1%).
- Enzyme Reaction:
 - In a 96-well plate, add 50 μL of Compound Solution.
 - Add 50 μL of Enzyme Solution.
 - Incubate at 37°C for 60 minutes.
- Termination & Decarboxylation:
 - Add 20 μL of 6 N H₂SO₄ to stop the reaction.
 - Incubate at 60°C for 15 minutes. Note: This step chemically converts the unstable acetolactate product into acetoin.

- Colorimetric Detection:
 - Transfer 100 μ L of the reaction mixture to a fresh clear-bottom plate.
 - Add 100 μ L of Creatine solution (Reagent A) and 100 μ L of -Naphthol solution (Reagent B).
 - Incubate at 60°C for 15 minutes (Pink/Red color develops).
- Quantification: Measure Absorbance at 530 nm.

Data Analysis

Calculate % Inhibition using the formula:

[2]

- Positive Control: Imazethapyr or Bispyribac-sodium.
- Acceptance Criteria: Z-factor > 0.5.

Protocol II: Antimicrobial Susceptibility Profiling

Objective: To evaluate the derivatives against standard pathogenic strains (e.g., *S. aureus*, *E. coli*, *C. albicans*) using CLSI-compliant broth microdilution.

Reagents

- Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride).

Step-by-Step Methodology

- Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (CFU/mL), then dilute 1:100 in CAMHB.
- Plate Setup:

- Add 100 μL of CAMHB to columns 2–12 of a 96-well plate.
- Add 200 μL of Compound (200 $\mu\text{g}/\text{mL}$) to column 1.
- Perform serial 2-fold dilution from column 1 to 10.
- Column 11: Growth Control (Bacteria + Solvent).
- Column 12: Sterility Control (Media only).
- Incubation: Add 100 μL of bacterial suspension to wells 1–11. Incubate at 37°C for 18–24 hours.
- Readout: Add 30 μL of Resazurin. Incubate for 2–4 hours.
 - Blue: No growth (Inhibition).
 - Pink: Growth (Metabolic reduction of resazurin).
 - MIC Definition: Lowest concentration preventing the color change to pink.

Protocol III: Mammalian Cytotoxicity (Counter-Screen)

Objective: To determine the Selectivity Index ($SI = CC_{50} / IC_{50}$). A high SI indicates the compound targets the pathogen/weed without harming human cells.

Cell Line: HEK293 (Kidney) or HepG2 (Liver).

Methodology (MTT Assay)

- Seed cells (

 cells/well) in 96-well plates and incubate for 24h.
- Treat with graded concentrations of derivatives (1 μM – 100 μM) for 48h.
- Add MTT reagent (0.5 mg/mL) and incubate for 4h.

- Solubilize formazan crystals with DMSO (100 μ L).
- Measure Absorbance at 570 nm.

Data Presentation & Interpretation

Example Results Table

Compound ID	R1 (Pos 2)	R2 (Pos 5)	AHAS IC50 (μ M)	E. coli MIC (μ g/mL)	HEK293 CC50 (μ M)	Selectivity Index
CNA-01	-CONH ₂	-H	45.2	>128	>100	Low Potency
CNA-04	-CONH-Ph	-CF ₃	0.85	64	>100	>117 (Hit)
CNA-09	-CONH-SO ₂ R	-Cl	0.12	32	85	>700 (Lead)
Imazethapyr	(Control)	--	0.05	--	>100	--

SAR Insights[9][11][13]

- AHAS Potency: Derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl) at Position 5 of the pyridine ring typically show enhanced potency [1].
- The "2-Carbamoyl" Motif: Substitution on the amide nitrogen is critical. Bulky, lipophilic groups (or sulfonyl groups) often improve binding affinity by mimicking the herbicide-binding pocket interactions [2].

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